molecular formula C19H22ClN3O B5786271 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide

Katalognummer B5786271
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: AMZDXYMVLUSNAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its various pharmacological properties.

Wirkmechanismus

2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce the locomotor activity of rats, which is indicative of its sedative properties. This compound has been shown to have a high affinity for the dopamine D3 receptor, with a binding affinity that is several times higher than that of other dopamine receptors.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, the limitations of using this compound include its relatively low potency compared to other dopamine D3 receptor antagonists and its potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another area of research could explore the potential use of this compound in the treatment of other disorders such as addiction and Parkinson's disease. Finally, the development of new animal models that more accurately reflect the pathophysiology of human diseases could provide new insights into the therapeutic potential of this compound.

Synthesemethoden

The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)21-19(24)15-23-11-9-22(10-12-23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDXYMVLUSNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.